molecular formula C8H10BNO4 B14084570 (5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid

(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid

Cat. No.: B14084570
M. Wt: 194.98 g/mol
InChI Key: PJXBTZSXPMLBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a methyl group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

Mechanism of Action

The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in molecular recognition and catalysis. The boronic acid group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(5-methoxycarbonyl-2-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-5-7(9(12)13)3-6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3

InChI Key

PJXBTZSXPMLBMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C)C(=O)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.